molecular formula C14H23NO5 B153901 3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate CAS No. 134388-98-0

3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate

Cat. No.: B153901
CAS No.: 134388-98-0
M. Wt: 285.34 g/mol
InChI Key: JSKMPIBAINJONC-UHFFFAOYSA-N
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Description

3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline core.

    Functional Group Modifications: Subsequent steps involve the introduction of the ethyl and methyl groups, hydroxylation, and esterification to form the final compound. These steps often require specific reagents and conditions, such as

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalyst Optimization: Using more efficient and recyclable catalysts.

    Purification Techniques: Employing advanced chromatographic methods for purification.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The ester groups can be reduced to alcohols using reducing agents like LiAlH₄ (Lithium aluminium hydride).

    Substitution: The ethyl and methyl groups can be substituted with other alkyl or functional groups using appropriate nucleophiles and electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄, or Jones reagent.

    Reducing Agents: LiAlH₄, NaBH₄ (Sodium borohydride).

    Substitution Reagents: Alkyl halides, Grignard reagents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various alkylated or functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects. They may serve as lead compounds in drug discovery programs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and interference with DNA or RNA functions.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, simpler in structure but with similar aromatic properties.

    Tetrahydroisoquinoline: Lacks the additional functional groups but shares the core structure.

    6-Hydroxyisoquinoline: Similar hydroxylation but without the ethyl and methyl groups.

Uniqueness

3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-O-ethyl 2-O-methyl 6-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-3-20-13(17)12-7-10-6-11(16)5-4-9(10)8-15(12)14(18)19-2/h9-12,16H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKMPIBAINJONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CC(CCC2CN1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128073-41-6
Record name 3-Ethyl 2-methyl octahydro-6-hydroxy-2,3(1H)-isoquinolinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128073-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3(1H)-Isoquinolinedicarboxylic acid, octahydro-6-hydroxy-, 3-ethyl 2-methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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